1,2,3,4,5,6,7,8-Octahydroanthracene

Catalytic Hydrogenation Process Selectivity PAH Remediation

Researchers requiring a defined anthracene hydrogenation state cannot rely on generic hydrogenated analogs. 1,2,3,4,5,6,7,8-Octahydroanthracene delivers the precise symmetric partial hydrogenation with intact central aromatic ring needed for: • Synthesis of 9,10-bis[2-(chlorosilyl)ethyl] derivatives via Friedel-Crafts alkylation - isomer octahydrophenanthrene fails completely. • Distinct MS fragmentation pattern for PAH environmental tracking & astrochemical modeling. • Catalyst selectivity probe: yields ~40% alongside perhydroanthracene (~60%) under hydrogenation conditions. Stable solid at room temperature (mp 78°C). ≥95% purity. Ships at ambient temperature.

Molecular Formula C14H18
Molecular Weight 186.29 g/mol
CAS No. 1079-71-6
Cat. No. B089722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5,6,7,8-Octahydroanthracene
CAS1079-71-6
Molecular FormulaC14H18
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESC1CCC2=CC3=C(CCCC3)C=C2C1
InChIInChI=1S/C14H18/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h9-10H,1-8H2
InChIKeyLFAYMJXHGYUQNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,5,6,7,8-Octahydroanthracene: Chemical Profile


1,2,3,4,5,6,7,8-Octahydroanthracene (CAS 1079-71-6) is a saturated polycyclic hydrocarbon with the formula C14H18, consisting of four fused cyclohexane rings derived from the full hydrogenation of the terminal rings of anthracene [1]. This symmetric, non-aromatic structure results in a stable, colorless to pale yellow solid with a melting point of 78°C and a boiling point of 293-295°C [2]. With a molecular weight of 186.29 g/mol, it is insoluble in water but soluble in organic solvents like hot ethanol and benzene [1][2]. Its key characteristic is its defined hydrogenation state, which distinguishes it from its aromatic precursor (anthracene) and partially hydrogenated analogs like 1,2,3,4-tetrahydroanthracene (THA) and 9,10-dihydroanthracene (DHA) [3].

Core Structure Symmetric partially saturated polycyclic hydrocarbon with central aromatic ring intact
Physical Form Stable solid at ambient temperature with a distinct melting point at 78 °C
Procurement Context Synthetic intermediate, analytical reference standard, and hydrogenation probe

1,2,3,4,5,6,7,8-Octahydroanthracene: Why Hydrogenation State Matters


Substituting 1,2,3,4,5,6,7,8-octahydroanthracene with its in-class hydrogenated analogs like 9,10-dihydroanthracene (DHA), 1,2,3,4-tetrahydroanthracene (THA), or 1,2,3,4,5,6,7,8,9,10-decahydroanthracene (perhydroanthracene) introduces substantial risk due to profound differences in chemical behavior dictated by their specific hydrogenation patterns [1]. While generic vendors may group these as mere 'hydrogenated anthracenes,' their distinct molecular structures lead to divergent reactivity, stability, and performance in targeted applications. The specific, symmetric, partial hydrogenation of 1,2,3,4,5,6,7,8-octahydroanthracene, with its central aromatic ring intact, provides a unique reactivity profile that is not present in its fully aromatic or more fully saturated analogs [2]. The following evidence demonstrates where this compound's precise hydrogenation state yields quantifiably different outcomes compared to its closest relatives, validating its non-substitutable role in specific scientific and industrial contexts.

Target Compound
1,2,3,4,5,6,7,8-Octahydroanthracene (OHA)
VS
Common Analog
1,2,3,4-Tetrahydroanthracene (THA) may exhibit divergent reactivity and fragmentation, limiting analytical and synthetic interchangeability.
Target Compound
1,2,3,4,5,6,7,8-Octahydroanthracene (OHA)
VS
Common Analog
9,10-Dihydroanthracene (DHA) lacks the defined 4-ring saturation symmetry, shifting unimolecular chemistry and physical state.
Target Compound
1,2,3,4,5,6,7,8-Octahydroanthracene (OHA)
VS
Common Analog
Perhydroanthracene is fully saturated, dominated in similar reaction yields (~60% vs ~40%), and exists as a liquid (-60 °C) rather than a solid.

1,2,3,4,5,6,7,8-Octahydroanthracene: Performance vs Analogs


Catalytic Hydrogenation Selectivity

In the rhodium-catalyzed hydrogenation of anthracene, 1,2,3,4,5,6,7,8-octahydroanthracene is generated as a distinct, primary product with a yield of approximately 40%, compared to the fully saturated perhydroanthracene, which is formed at about 60% [1]. This quantifiable difference in reaction selectivity underscores the compound's role as a stable, identifiable intermediate that can be isolated under specific conditions, a feature not possible with the fully aromatic precursor.

Catalytic Hydrogenation Selectivity
Head-to-head
Target yield ca. 40% vs Perhydroanthracene ca. 60%. A ~20% difference defines OHA as a distinct intermediate.
Defines the compound's role as a specific isolatable intermediate in hydrogenation pathways.
Reported yield context; conditions: Rh catalyst, mild H2 source.
Catalytic Hydrogenation Process Selectivity PAH Remediation

Distinct Unimolecular Fragmentation Pattern

Under collision-induced dissociation (CID) mass spectrometry, ionized 1,2,3,4,5,6,7,8-octahydroanthracene (OHA+•) exhibits a distinct unimolecular reactivity profile compared to the less-hydrogenated analog 9,10-dihydroanthracene (DHA+•) [1]. While DHA+• primarily undergoes competing losses of H• and CH3•, OHA+• demonstrates a broader and different set of neutral losses including H•, CH3•, C2H4, and C3H5•, indicating a shift in decomposition pathways and a decreasing abundance of H• and CH3• loss with an increasing dominance of larger hydrocarbon fragment formation [1].

Distinct Fragmentation Pattern
Head-to-head
OHA+• losses include C2H4, C3H5•; DHA+• only shows competing H•, CH3• loss. A mechanism shift is reported.
Essential for accurate analytical reference spectra in PAH research.
Mass spectrometry context; supports model-interpretation differentiation.
Mass Spectrometry Unimolecular Chemistry Astrochemistry

Chemoselective Dialkylation with Vinylchlorosilanes

1,2,3,4,5,6,7,8-Octahydroanthracene undergoes Friedel-Crafts dialkylation with vinylchlorosilanes to yield only the 9,10-bis[2-(chlorosilyl)ethyl]-substituted anthracene derivative in good yields [1]. In stark contrast, its isomeric analog, 1,2,3,4,5,6,7,8-octahydrophenanthrene, fails to produce any dialkylated phenanthrene product under identical conditions [1]. This demonstrates a high degree of chemoselectivity and substrate specificity.

Chemoselective Dialkylation
Head-to-head
Successful 9,10-bis-substitution with vinylchlorosilanes. Isomer analog yields no product under identical conditions.
Non-substitutable starting material for specific organosilicon building blocks.
Binary outcome context; requires substrate-specific review.
Friedel-Crafts Alkylation Organosilicon Synthesis Chemoselectivity

Physical Property Profile vs Analogs

The compound's unique symmetric structure is reflected in its distinct physical properties, which differ significantly from other hydrogenated anthracene species. It is a solid at room temperature with a melting point of 78 °C, compared to the fully aromatic anthracene (mp 216 °C) and the more saturated perhydroanthracene (mp -60 °C) [1][2]. This places it in a discrete and useful physical state regime. Its density is reported as 1.131 [2].

Physical Property Profile
Class-level
Melting point 78 °C. ~138 °C lower than anthracene; ~138 °C higher than perhydroanthracene.
Provides a clear QC parameter for identity and a stable solid scaffold for studies.
Standard reference data; supports ambient-condition handling context.
Physical Properties Material Characterization Reference Standard

Transfer Hydrogenation Byproduct Selectivity

In the catalytic transfer hydrogenation of anthracene using tetralin as a hydrogen donor, 1,2,3,4-tetrahydroanthracene (THA) is the major product with a 61% yield, while 1,2,3,4,5,6,7,8-octahydroanthracene is formed as a distinct minor byproduct [1]. This establishes a clear selectivity hierarchy where the formation of 1,2,3,4,5,6,7,8-octahydroanthracene is a specific outcome requiring more forcing or different conditions compared to the production of THA.

Transfer Hydrogenation Byproduct
Head-to-head
OHA formed as minor byproduct vs THA major product (61%). Selectivity hierarchy is established.
Confirms its specialized, non-interchangeable role in hydrogenation process chemistry.
Reported yield context; specific catalyst-dependent outcome.
Transfer Hydrogenation Process Chemistry Reaction Selectivity

1,2,3,4,5,6,7,8-Octahydroanthracene: Key Applications


Organosilicon Building Block Synthesis

This compound is the essential and non-substitutable substrate for the synthesis of 9,10-bis[2-(chlorosilyl)ethyl]-1,2,3,4,5,6,7,8-octahydroanthracene derivatives via Friedel-Crafts alkylation [1]. As demonstrated, its isomer, octahydrophenanthrene, fails completely in this reaction [1]. Therefore, any research program or industrial process aiming to produce this specific class of organosilicon molecules must procure and utilize pure 1,2,3,4,5,6,7,8-octahydroanthracene as the sole viable starting material.

Reference Standard for Hydrogenated PAHs

The compound's distinct fragmentation pattern under mass spectrometry, which differs from 9,10-dihydroanthracene and other analogs [1], makes it an indispensable reference standard. For environmental scientists tracking the fate of PAH contaminants through hydrogenation, or for astrochemists modeling the interstellar medium where hydrogenated PAHs are key, the pure compound is required to generate accurate reference spectra and quantify this specific intermediate. Using a different hydrogenated analog would lead to misidentification [1].

Hydrogenation Selectivity and Mechanism Studies

For catalyst developers and process chemists studying the stepwise hydrogenation of anthracene, 1,2,3,4,5,6,7,8-octahydroanthracene represents a critical, isolatable intermediate [1][2]. Its specific yield of ~40% alongside perhydroanthracene (~60%) under certain conditions [1], and its distinct formation as a minor byproduct in transfer hydrogenation [2], provides a quantifiable probe for catalyst selectivity and reaction mechanism studies. Research focused on steering hydrogenation to a specific degree of saturation requires this compound for validation and calibration.

Stable Solid Scaffold for Physicochemical Studies

Unlike the low-melting liquid perhydroanthracene (mp -60°C) or the high-melting solid anthracene (mp 216°C), 1,2,3,4,5,6,7,8-octahydroanthracene is a stable, solid polycyclic hydrocarbon at room temperature with a well-defined melting point of 78°C [1][2]. This makes it an ideal model compound for solid-state NMR, X-ray crystallography, or other material characterization studies that require a non-aromatic, polycyclic hydrocarbon scaffold that is easy to handle and manipulate under ambient laboratory conditions.

Application
Selection Property
Validation Focus
Organosilicon Building Block Synthesis
9,10-regioselective dialkylation
Verify chemoselectivity versus isomer analogs (e.g., octahydrophenanthrene)
Reference Standard for Hydrogenated PAHs
Distinct unimolecular fragmentation spectrum
Cross-reference CID spectra against databases and analogs (e.g., DHA)
Hydrogenation Selectivity & Mechanism Studies
Isolatable intermediate (~40% yield)
Quantify product selectivity under specific catalytic conditions
Stable Solid Scaffold for Physicochemical Studies
Defined solid-state melting point (78 °C)
Assess phase purity and thermal stability under ambient conditions

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